molecular formula C20H16 B135440 1,2-Dimethylchrysene CAS No. 15914-23-5

1,2-Dimethylchrysene

Cat. No.: B135440
CAS No.: 15914-23-5
M. Wt: 256.3 g/mol
InChI Key: DSPSZYVTOBHKHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylchrysene can be synthesized through various synthetic routes. One common method involves the reaction of 2-acetonaphthone with appropriate reagents to form the desired product . The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the polycyclic aromatic structure.

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily used for research purposes. the synthesis methods used in laboratories can be scaled up for industrial production if necessary. The process would involve similar reaction conditions and purification steps to ensure the purity and quality of the final product.

Properties

IUPAC Name

1,2-dimethylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-7-9-18-16(14(13)2)11-12-19-17-6-4-3-5-15(17)8-10-20(18)19/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPSZYVTOBHKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074010
Record name 1,2-Dimethylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15914-23-5
Record name 1,2-Dimethylchrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIMETHYLCHRYSENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F649X2934D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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